molecular formula C16H20N4O B080752 N,N-bis(4-dimethylaminophenyl)nitrous amide CAS No. 13916-80-8

N,N-bis(4-dimethylaminophenyl)nitrous amide

Cat. No.: B080752
CAS No.: 13916-80-8
M. Wt: 284.36 g/mol
InChI Key: FARCMEHOSGOTJZ-UHFFFAOYSA-N
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Description

N,N-bis(4-dimethylaminophenyl)nitrous amide is a chemical compound with the molecular formula C16H20N4O and a molecular weight of 284.36 g/mol It is known for its unique structure, which includes two dimethylaminophenyl groups attached to a nitrous amide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(4-dimethylaminophenyl)nitrous amide typically involves the reaction of 4-dimethylaminobenzene with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitrous amide group. The reaction mixture is maintained at a low temperature to prevent decomposition and to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully monitored and controlled to optimize the production process and minimize any potential side reactions .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(4-dimethylaminophenyl)nitrous amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N,N-bis(4-dimethylaminophenyl)nitrous amide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-bis(4-dimethylaminophenyl)nitrous amide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyl-4-nitrosoaniline: Similar in structure but with only one dimethylaminophenyl group.

    N,N-bis(4-methoxyphenyl)nitrous amide: Similar but with methoxy groups instead of dimethylamino groups.

Uniqueness

N,N-bis(4-dimethylaminophenyl)nitrous amide is unique due to the presence of two dimethylaminophenyl groups, which confer distinct chemical properties and reactivity. This structural feature makes it particularly useful in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

N,N-bis[4-(dimethylamino)phenyl]nitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-18(2)13-5-9-15(10-6-13)20(17-21)16-11-7-14(8-12-16)19(3)4/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARCMEHOSGOTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930378
Record name N,N-Bis[4-(dimethylamino)phenyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13916-80-8
Record name NSC56922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Bis[4-(dimethylamino)phenyl]nitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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